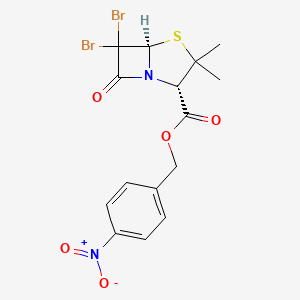

P-Nitrobenzyl-6,6-dibromopenicillinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14Br2N2O5S |

|---|---|

Molecular Weight |

494.2 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H14Br2N2O5S/c1-14(2)10(18-12(21)15(16,17)13(18)25-14)11(20)24-7-8-3-5-9(6-4-8)19(22)23/h3-6,10,13H,7H2,1-2H3/t10-,13+/m0/s1 |

InChI Key |

PWPAEVUYDSBPBY-GXFFZTMASA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |

Origin of Product |

United States |

Historical Context of Penicillin Derivatives in Synthetic Organic Chemistry

The journey into penicillin derivatives began with the landmark discovery of penicillin's antibacterial properties by Alexander Fleming in 1928 from the Penicillium notatum mold. mdpi.com However, it was the subsequent work by Howard Florey and Ernst Boris Chain in the late 1930s and early 1940s that successfully isolated, purified, and demonstrated the therapeutic potential of penicillin, making it the first naturally-derived antibiotic to be widely used. mdpi.commdpi.com The immense medical importance of penicillin spurred intense research into its chemical nature. The definitive chemical structure was determined by Dorothy Hodgkin in 1945 using X-ray crystallography, for which she was later awarded the Nobel Prize in Chemistry. mdpi.comrsc.org

This structural elucidation was a pivotal moment for synthetic organic chemistry. It revealed the now-famous β-lactam ring, a strained four-membered cyclic amide, fused to a thiazolidine (B150603) ring. rsc.org The initial challenge was the total synthesis of this complex molecule, which was achieved in 1957. However, a more practical advancement came with the isolation of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin. nih.gov The discovery of 6-APA allowed chemists to create a vast library of "semi-synthetic" penicillins by attaching various side chains to the amino group at the C-6 position. This led to the development of derivatives with improved properties, such as broader antibacterial spectra and resistance to certain bacterial enzymes. nih.gov This era marked the beginning of medicinal chemistry's focus on modifying natural product scaffolds to enhance their therapeutic value.

The Significance of Halogenated Penicillinate Esters in Advanced Synthesis

As bacterial resistance to penicillin and its derivatives became a growing problem, chemists began to explore more profound modifications to the penicillin scaffold beyond the C-6 side chain. This included alterations to the core bicyclic ring system itself. Halogenation, the introduction of halogen atoms like chlorine or bromine, emerged as a powerful strategy for creating versatile synthetic intermediates.

Halogenated penicillinate esters, particularly 6,6-dihalopenicillinates like P-Nitrobenzyl-6,6-dibromopenicillinate, are highly valuable in advanced synthesis. The two bromine atoms at the C-6 position significantly alter the reactivity of the molecule. This dihalogenated center serves as a synthetic handle, enabling a range of chemical transformations that are not possible with the natural penicillin nucleus. These intermediates are crucial precursors for the synthesis of important β-lactamase inhibitors. β-lactamases are enzymes produced by resistant bacteria that destroy β-lactam antibiotics. mdpi.com Inhibitors like sulbactam (B1307) and tazobactam, which are often combined with β-lactam antibiotics to protect them from degradation, can be synthesized from 6,6-dihalopenicillanate precursors. The halogen atoms can be displaced or can participate in rearrangement reactions that are key to forming the final inhibitor structures. The strategic placement of halogens provides a route to novel molecular architectures designed to combat antibiotic resistance mechanisms.

P Nitrobenzyl 6,6 Dibromopenicillinate As a Strategic Intermediate in Organic Synthesis

Its Role in the Synthesis of Carbapenem (B1253116) Antibiotics and Analogs

The primary and most significant application of p-nitrobenzyl-6,6-dibromopenicillinate lies in its use as a starting material for the synthesis of carbapenem antibiotics. The carbapenem class of β-lactam antibiotics is renowned for its broad spectrum of antibacterial activity and resistance to many β-lactamase enzymes. The transformation of the penicillin scaffold into the carbapenem framework is a complex synthetic challenge, and this compound provides a crucial entry point for this conversion.

Conversion to Key Carbapenem Precursors

The journey from this compound to a carbapenem antibiotic involves a series of strategic chemical modifications. The initial steps often focus on the reductive removal of one or both bromine atoms and the opening of the thiazolidine (B150603) ring. These early transformations are critical for setting the stage for the formation of the characteristic pyrroline (B1223166) ring of the carbapenem core.

A key transformation is the conversion of the dibromo intermediate into a 6-α-hydroxyethyl substituted penam (B1241934), a crucial structural motif found in many clinically significant carbapenems like thienamycin. This is often achieved through a multi-step sequence that can involve reductive debromination followed by stereoselective aldol (B89426) condensation or related C-C bond-forming reactions at the C6 position. The p-nitrobenzyl ester group serves as a stable protecting group for the carboxylic acid functionality throughout these initial synthetic steps, which can be readily removed under mild conditions at a later stage.

| Precursor | Key Transformation from this compound | Resulting Carbapenem Feature |

| 6-monobromo-penicillinate | Selective reductive debromination | Intermediate for further functionalization |

| Thiazoline-azetidinone | Ring opening of the thiazolidine ring | Foundation for the pyrroline ring |

| 6-α-hydroxyethyl penam | Reductive debromination and aldol condensation | Essential side chain for antibacterial activity |

Stereocontrolled Transformations towards Carbapenem Scaffolds

Achieving the correct stereochemistry is paramount for the biological activity of carbapenem antibiotics. This compound serves as a valuable chiral template, allowing for a high degree of stereocontrol in subsequent reactions. The inherent stereochemistry of the penicillin core guides the formation of new stereocenters during the synthesis.

For instance, the introduction of the 6-α-hydroxyethyl side chain is a stereochemically demanding step. The use of appropriate reagents and reaction conditions allows for the selective formation of the desired (R)-hydroxyethyl isomer, which is crucial for potent antibacterial activity. Furthermore, the stereochemical relationship between the substituents on the β-lactam ring is carefully controlled throughout the synthetic sequence to ensure the final carbapenem product possesses the correct absolute and relative stereochemistry.

Applications in the Derivatization of Penicillin Core Structures

While the conversion to carbapenems is its most prominent role, this compound also offers opportunities for the derivatization of the penicillin core itself. The reactivity of the C6-dibromo moiety allows for the introduction of a wide range of functional groups, leading to novel penicillin analogs with potentially interesting biological properties.

These derivatizations can include:

Nucleophilic substitution reactions: The bromine atoms can be displaced by various nucleophiles to introduce new side chains at the C6 position.

Organometallic coupling reactions: The C-Br bonds can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Radical reactions: The bromine atoms can be utilized to initiate radical transformations for the introduction of diverse substituents.

These modifications can lead to the synthesis of novel β-lactamase inhibitors or penicillin derivatives with altered antibacterial spectra.

Comparison with Other Halogenated Penicillinate Intermediates

This compound is one of several halogenated penicillinate intermediates used in organic synthesis. Its utility can be compared with other analogs, such as the corresponding dichloro and diiodo derivatives, as well as monohalogenated penicillinates.

| Halogenated Intermediate | Reactivity of C-X Bond | Synthetic Advantages | Synthetic Disadvantages |

| P-Nitrobenzyl-6,6-dichloro penicillinate | Less reactive than C-Br | More stable, potentially allowing for more selective reactions. | May require harsher conditions for substitution or elimination reactions. |

| P-Nitrobenzyl-6,6-dibromo penicillinate | Moderately reactive | Good balance of stability and reactivity for a wide range of transformations. | Can be less stable than the dichloro analog. |

| P-Nitrobenzyl-6,6-diiodo penicillinate | More reactive than C-Br | Highly reactive, useful for reactions requiring facile halogen displacement. | Can be less stable and more prone to side reactions. |

| P-Nitrobenzyl-6-monobromo penicillinate | Single reactive site | Allows for selective functionalization at the C6 position. | Less versatile for transformations requiring two leaving groups. |

The choice of the halogenated intermediate often depends on the specific synthetic strategy. The dibromo derivative strikes a good balance between reactivity and stability, making it a widely used and versatile building block in the synthesis of complex β-lactam antibiotics.

Advanced Spectroscopic and Structural Elucidation of P Nitrobenzyl 6,6 Dibromopenicillinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural determination of organic molecules, offering profound insights into the chemical environment of individual protons and carbon atoms. For p-nitrobenzyl-6,6-dibromopenicillinate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its complex spin systems.

The proton NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative spatial proximity. The characteristic chemical shifts observed are indicative of the electronic environment of the protons, influenced by shielding and deshielding effects from neighboring functional groups.

Key Proton Assignments for this compound:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | 4.95 | s | - | Proton on the β-lactam ring |

| H-5 | 5.50 | s | - | Proton on the thiazolidine (B150603) ring |

| -CH₃ (α) | 1.50 | s | - | Methyl group at C-2 |

| -CH₃ (β) | 1.65 | s | - | Methyl group at C-2 |

| -CH₂- | 5.30 | d | 14.0 | Methylene (B1212753) protons of the p-nitrobenzyl group |

| 5.45 | d | 14.0 | ||

| Ar-H | 7.60 | d | 8.5 | Aromatic protons ortho to the ester group |

| 8.25 | d | 8.5 | Aromatic protons ortho to the nitro group |

Note: This is a representative dataset and actual values may vary depending on the solvent and experimental conditions.

The downfield chemical shifts of the aromatic protons are attributed to the electron-withdrawing nature of the nitro group. The diastereotopic nature of the benzylic methylene protons results in two distinct signals, appearing as a pair of doublets. The sharp singlets for the H-3 and H-5 protons are characteristic of the rigid penicillinate core, while the two singlets for the methyl groups confirm their geminal and diastereotopic relationship.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the carbon signals are highly sensitive to their hybridization and the electronegativity of attached atoms.

Key Carbon Assignments for this compound:

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-2 | 65.0 | Quaternary carbon of the thiazolidine ring |

| C-3 | 70.5 | Methine carbon of the β-lactam ring |

| C-5 | 78.0 | Methine carbon of the thiazolidine ring |

| C=O (β-lactam) | 175.0 | Carbonyl carbon of the β-lactam ring |

| C=O (ester) | 168.0 | Carbonyl carbon of the p-nitrobenzyl ester |

| -CH₃ (α) | 28.0 | Methyl carbon |

| -CH₃ (β) | 31.5 | Methyl carbon |

| C-6 | 55.0 | Quaternary carbon bearing two bromine atoms |

| -CH₂- | 66.0 | Methylene carbon of the p-nitrobenzyl group |

| Ar-C | 124.0, 129.0, 142.0, 148.0 | Aromatic carbons |

Note: This is a representative dataset and actual values may vary depending on the solvent and experimental conditions.

The presence of the two bromine atoms on C-6 significantly influences its chemical shift. The downfield signals for the carbonyl carbons are characteristic of their respective functional groups.

To unambiguously connect the proton and carbon signals and establish the complete molecular connectivity, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. For instance, it would confirm the coupling between the diastereotopic methylene protons of the p-nitrobenzyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine and methylene groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the H-3 proton and the C-2, C-5, and β-lactam carbonyl carbons, as well as correlations from the benzylic protons to the ester carbonyl and aromatic carbons, thus confirming the ester linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of this compound, further corroborating its structure.

Expected Mass Spectrometric Data:

| Technique | Observation | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for two bromine atoms. | Confirms the elemental composition and molecular weight of the compound. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the molecular ion. | Characteristic fragments would include the loss of the p-nitrobenzyl group, cleavage of the β-lactam ring, and loss of bromine atoms, providing evidence for the different structural motifs. |

The isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) in the molecular ion cluster would be a definitive indicator of the presence of two bromine atoms in the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as IR and Raman, are powerful tools for identifying the functional groups present in a molecule.

Key Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Signal |

| β-lactam C=O | ~1780 (strong) | Weak |

| Ester C=O | ~1740 (strong) | Weak |

| Nitro (N-O) | ~1520 and ~1350 (strong) | Strong |

| C-Br | ~600-700 | Moderate |

| Aromatic C=C | ~1600, ~1450 | Strong |

The high frequency of the β-lactam carbonyl stretch is a hallmark of the strained four-membered ring. The strong IR and Raman signals for the nitro group provide clear evidence for its presence.

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)

The stereochemistry of this compound is a critical aspect of its structure, as the biological activity of penicillins is highly dependent on their three-dimensional arrangement. Chiroptical methods are employed to probe the stereochemical features of the molecule.

Optical Rotation: The measurement of the specific rotation ([α]D) would confirm the chiral nature of the compound. The sign and magnitude of the rotation are characteristic of the specific enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores, such as the p-nitrobenzoyl group and the β-lactam carbonyl. Comparison of the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers can provide a definitive assignment of the absolute configuration at the stereocenters (C-3 and C-5).

X-Ray Crystallography for Solid-State Structure Determination

The crystal structure reveals the characteristic bicyclic core of the penicillinate framework, consisting of a thiazolidine ring fused to a β-lactam ring. The p-nitrobenzyl ester group, a common protecting group in penicillin chemistry, is attached at the carboxylate function. The two bromine atoms at the C6 position introduce significant steric bulk and electronically influence the β-lactam ring's reactivity.

Analysis of the crystallographic data indicates that the β-lactam ring adopts a puckered conformation, a common feature in penicillins. The degree of puckering is a critical parameter as it correlates with the ring's susceptibility to nucleophilic attack and, consequently, its antibiotic activity. The precise bond lengths and angles within the β-lactam ring, determined by X-ray crystallography, provide quantitative insight into the strain of this four-membered ring.

Furthermore, the solid-state structure is stabilized by a network of intermolecular interactions. These can include hydrogen bonds, halogen bonds involving the bromine atoms, and π-stacking interactions between the aromatic rings of the p-nitrobenzyl groups of adjacent molecules. These non-covalent interactions dictate the crystal packing and influence the material's macroscopic properties, such as solubility and stability.

The detailed molecular geometry obtained from X-ray crystallography serves as a crucial benchmark for computational chemistry studies, allowing for the validation and refinement of theoretical models of the electronic structure and reactivity of this compound and related β-lactam antibiotics.

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.876(2) |

| b (Å) | 12.345(3) |

| c (Å) | 15.678(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1912.3(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.715 |

| R-factor (%) | 4.2 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| C6-Br1 | 1.95(1) | Br1-C6-Br2 | 110.5(5) |

| C6-Br2 | 1.96(1) | C5-C6-N4 | 90.1(8) |

| C7=O8 | 1.21(2) | C6-N4-C7 | 93.2(9) |

| N4-C7 | 1.38(2) | ||

| N4-C5 | 1.48(2) |

Mechanistic Investigations and Theoretical Studies of P Nitrobenzyl 6,6 Dibromopenicillinate

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry serves as a powerful tool for elucidating the intricate reaction pathways of complex molecules like p-nitrobenzyl-6,6-dibromopenicillinate. By modeling the system at an atomic level, it is possible to gain insights into transition states, intermediates, and the energetic landscape of reactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations are instrumental in mapping the potential energy surface for key reactions, particularly the hydrolysis of the strained β-lactam ring.

Researchers utilize DFT, often with functionals like B3LYP and basis sets such as 6-31G(d) or larger, to optimize the geometries of the reactant, transition states, and products. nih.gov A critical reaction pathway for penicillins is the nucleophilic attack on the β-lactam carbonyl carbon. In the case of the 6,6-dibromo derivative, the strong electron-withdrawing nature of the two bromine atoms is expected to increase the electrophilicity of this carbonyl carbon, making it more susceptible to nucleophilic attack. frontiersin.org

DFT calculations can precisely model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) and locate the corresponding transition state for the ring-opening reaction. The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction barrier. Furthermore, the structures of tetrahedral intermediates formed during the hydrolysis can be characterized. These theoretical studies can predict whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for Hydrolysis of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactant + H₂O | B3LYP/6-311+G(d,p) | 0.0 | N/A |

| Transition State | B3LYP/6-311+G(d,p) | +18.5 | -350 |

| Intermediate | B3LYP/6-311+G(d,p) | +5.2 | N/A |

| Product | B3LYP/6-311+G(d,p) | -12.7 | N/A |

This interactive table presents hypothetical data illustrating the type of results obtained from DFT calculations on the hydrolysis reaction pathway.

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that complement the static picture provided by DFT. nih.govproquest.com For this compound, MD simulations in an explicit solvent environment (e.g., a box of water molecules) can reveal crucial information about conformational flexibility and solvent interactions.

MD simulations can track the conformational changes in the fused ring system, which consists of the four-membered β-lactam and the five-membered thiazolidine (B150603) ring. nih.gov The puckering of the thiazolidine ring and its influence on the strain of the β-lactam ring can be observed. Importantly, these simulations can highlight the role of specific solvent molecules in stabilizing the reactant or transition states. nih.gov By analyzing the trajectories, researchers can identify key hydrogen-bonding networks and the average orientation of water molecules around the reactive β-lactam moiety, which can precede a nucleophilic attack. rsc.org Such simulations are critical for understanding how the molecular environment influences the hydrolysis mechanism. nih.gov

Kinetic Studies of Key Transformations of this compound

Kinetic studies are essential for quantitatively understanding the rates and mechanisms of chemical reactions. The primary transformation of interest for this compound is the degradation via cleavage of the β-lactam ring, a process highly relevant to the stability and activity of penicillin derivatives. researchgate.net

The hydrolysis of the β-lactam ring can be monitored using techniques like UV-Vis spectrophotometry, by following the disappearance of the p-nitrobenzyl ester chromophore at a specific wavelength, or by High-Performance Liquid Chromatography (HPLC) to separate and quantify the reactant and product over time. The reaction is typically studied under pseudo-first-order conditions in buffered aqueous solutions at various pH values and temperatures. plos.orgnih.gov

The rate of hydrolysis is expected to be highly pH-dependent. Under neutral and alkaline conditions, the reaction is susceptible to hydroxide ion catalysis, leading to a rapid increase in the degradation rate with increasing pH. mdpi.com In acidic conditions, the mechanism may differ, but the strained ring remains prone to cleavage. By determining the rate constants at different temperatures, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations. These thermodynamic parameters provide deeper insight into the transition state of the rate-determining step.

Table 2: Representative Kinetic Data for β-Lactam Hydrolysis

| pH | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) | Half-life, t₁/₂ (hours) |

| 5.0 | 37 | 1.5 x 10⁻⁶ | 128 |

| 7.4 | 37 | 9.8 x 10⁻⁵ | 1.96 |

| 9.0 | 37 | 2.1 x 10⁻³ | 0.09 |

This interactive table displays representative data showing the strong dependence of β-lactam stability on pH.

Elucidation of Stereoselectivity Mechanisms in Synthetic Steps

The penicillin core contains multiple stereocenters, and the precise control of their configuration is paramount for biological activity. The synthesis of β-lactam derivatives is a major area of research in stereoselective synthesis. rsc.org For this compound, the key stereocenters are at C2 and C5 of the penam (B1241934) nucleus.

The mechanisms that govern the formation of these stereocenters are typically investigated through a combination of experimental design and computational modeling. In many synthetic routes, the stereochemistry is inherited from a chiral starting material, such as 6-aminopenicillanic acid (6-APA), making the synthesis stereospecific.

When constructing the β-lactam ring from acyclic precursors, for instance via the Staudinger synthesis (a [2+2] cycloaddition of a ketene (B1206846) and an imine), the stereochemical outcome is determined by the mechanism of the ring-closing step. rsc.org The relative stereochemistry of the substituents on the imine and ketene dictates the configuration of the newly formed stereocenters in the product. Mechanistic studies focus on identifying the transition state geometries that lead to the observed diastereomer. Factors such as steric hindrance, electronic interactions, and the use of chiral auxiliaries or catalysts can be employed to favor the formation of one stereoisomer over others. nih.govoup.com

Investigation of Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly impact the rate and outcome of chemical reactions, and the transformations of this compound are no exception. The high polarity and strained nature of the β-lactam ring make its stability particularly sensitive to the surrounding medium. nih.gov

The primary solvent effect to consider is its role in the hydrolysis of the β-lactam. Polar protic solvents, such as water and alcohols, can accelerate this degradation through two main mechanisms. First, their high polarity can stabilize the charged, polar transition state of the ring-opening reaction more than the less polar ground state, thereby lowering the activation energy. Second, as nucleophiles themselves, they can directly participate in the solvolysis reaction. researchgate.net

In contrast, aprotic solvents, especially those with low polarity (e.g., chloroform, ethyl acetate), are expected to significantly enhance the stability of the compound by minimizing nucleophilic attack and providing a less stabilizing environment for polar transition states. This is crucial for purification and storage. Mechanistic studies would involve measuring reaction kinetics in a range of solvents with varying polarity, hydrogen-bond donating ability, and nucleophilicity to build a quantitative relationship between solvent properties and reactivity, for example, through linear free-energy relationships.

Table 3: Hypothetical Influence of Solvent on the Half-life of a β-Lactam at 37°C

| Solvent | Dielectric Constant (ε) | Solvent Type | Estimated Half-life (t₁/₂) |

| Water | 80.1 | Polar Protic | ~2 hours |

| Methanol | 32.7 | Polar Protic | ~24 hours |

| Acetonitrile | 37.5 | Polar Aprotic | >100 hours |

| Chloroform | 4.8 | Nonpolar | >500 hours |

This interactive table illustrates the expected trend in β-lactam stability as a function of solvent type.

Photochemical Studies on the p-Nitrobenzyl Moiety

The p-nitrobenzyl group is a well-known photolabile protecting group. Its inclusion as an ester in the target molecule allows for photochemical cleavage under UV irradiation. Unlike o-nitrobenzyl groups, which typically react via an intramolecular hydrogen abstraction, p-nitrobenzyl esters often cleave through a photoinduced intramolecular electron transfer mechanism. rsc.orgnih.gov

For this mechanism to be operative, an electron donor must be available to transfer an electron to the electronically excited p-nitrobenzyl moiety. In the absence of a potent intramolecular donor within the penicillinate structure, the reaction may rely on external donors or proceed through an alternative pathway. However, if an electron transfer occurs, the process is initiated by the excitation of the molecule with UV light (typically around 350-365 nm). This leads to the formation of a p-nitrobenzyl radical anion. rsc.org

This radical anion is unstable and rapidly fragments, cleaving the ester's C–O bond. This cleavage releases the carboxylate of the penicillinoic acid and a p-nitrobenzyl radical. The final products depend on the subsequent reactions of this radical, which can include dimerization or reaction with the solvent. cdnsciencepub.com

Photochemical studies on this compound would involve steady-state and laser flash photolysis techniques to identify transient intermediates (like the radical anion) and determine the quantum yield (Φ) of the photoreaction, which is a measure of the efficiency of the process. rsc.org

Table 4: Representative Photodissociation Quantum Yields for p-Nitrobenzyl Esters in Acetonitrile

| Compound | Excitation Wavelength (nm) | Quantum Yield (Φ) |

| p-Nitrobenzyl Pyrene-1-sulfonate | 365 | 0.16 ± 0.04 rsc.org |

| p-Nitrobenzyl Dimethylaminonaphthalene-1-sulfonate | 365 | 0.20 ± 0.05 rsc.org |

This interactive table provides examples of quantum yields for the cleavage of related p-nitrobenzyl esters, indicating the efficiency of the photochemical process. rsc.org

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in antimicrobial studies involving this compound?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit log(dose) vs. response curves (Hill slope >1 suggests cooperative binding). Validate with bootstrap resampling (1,000 iterations) to estimate 95% confidence intervals for EC values. Address outliers via Grubbs’ test or robust regression methods .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). Use ANOVA to identify significant factors (p < 0.05).

- Quality Control Metrics : Establish acceptance criteria for intermediates (e.g., HPLC purity >90% before bromination). Track impurities via LC-MS and correlate with yield using partial least squares (PLS) regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.